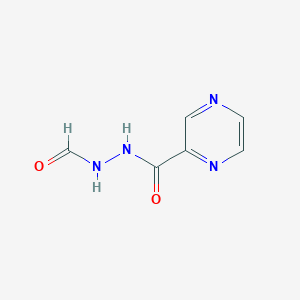
Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- is a chemical compound with the molecular formula C₆H₆N₄O₂ and a molecular weight of 166.137 g/mol It is known for its unique structure, which includes both hydrazine and pyrazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- typically involves the reaction of hydrazine derivatives with pyrazine carboxylic acid derivatives. One common method includes the condensation of hydrazine hydrate with pyrazine-2-carboxylic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory methods, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert it into hydrazine derivatives with lower oxidation states.
Substitution: Nucleophilic substitution reactions can replace functional groups on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction could produce hydrazine derivatives with different functional groups.
科学的研究の応用
Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives.
Biology: This compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving hydrazine derivatives.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues, leading to enzyme inhibition. The pyrazine ring can participate in π-π stacking interactions and hydrogen bonding, stabilizing the compound within biological systems .
類似化合物との比較
Similar Compounds
Formylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the pyrazine ring.
Pyrazine-2-carboxylic acid: Contains the pyrazine ring but lacks the hydrazine moiety.
Hydrazinecarboxaldehyde: Another hydrazine derivative with different functional groups.
Uniqueness
Hydrazine, 1-formyl-2-(pyrazinylcarbonyl)- is unique due to its combination of hydrazine and pyrazine functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler hydrazine or pyrazine derivatives .
特性
CAS番号 |
54571-24-3 |
|---|---|
分子式 |
C6H6N4O2 |
分子量 |
166.14 g/mol |
IUPAC名 |
N-(pyrazine-2-carbonylamino)formamide |
InChI |
InChI=1S/C6H6N4O2/c11-4-9-10-6(12)5-3-7-1-2-8-5/h1-4H,(H,9,11)(H,10,12) |
InChIキー |
POMPHEVBHWZGMC-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=N1)C(=O)NNC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)
![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)
![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003431.png)
![(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14003438.png)
![6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14003440.png)
![3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14003446.png)
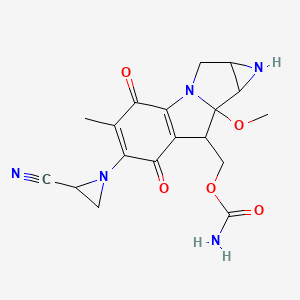
![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)
![4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide](/img/structure/B14003466.png)
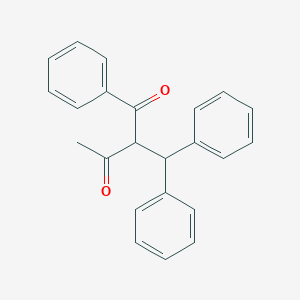
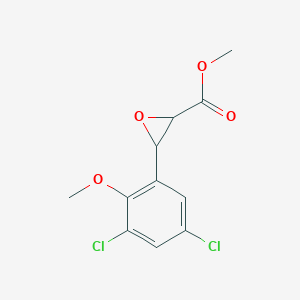
![N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide](/img/structure/B14003470.png)
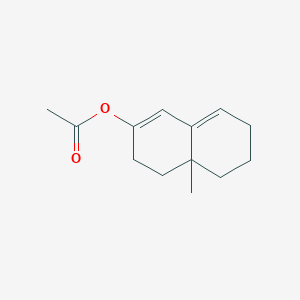
![2-Methyl-2-[methyl(propyl)amino]-1-phenylpropan-1-one](/img/structure/B14003477.png)
